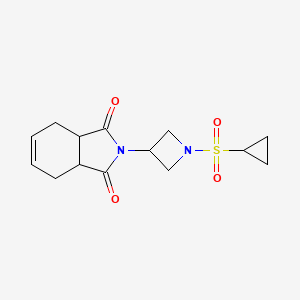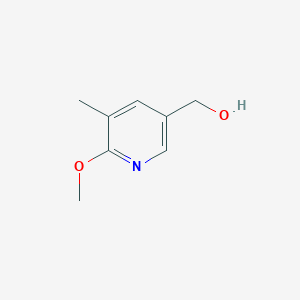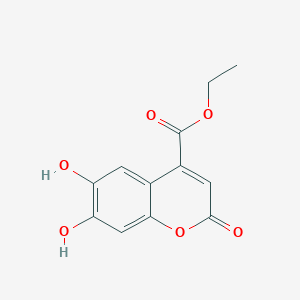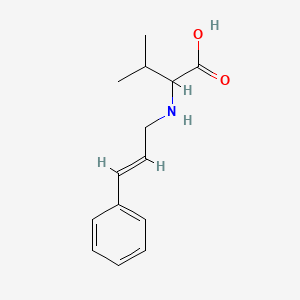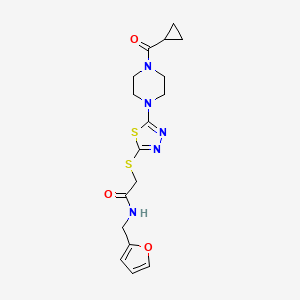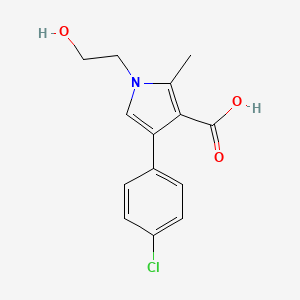
4-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylic acid, also known as CPMPC, is a synthetic organic compound of the pyrrole family. It is a colorless to pale yellow solid that is soluble in a variety of organic solvents, including alcohols, ethers, and ketones. CPMPC has been extensively studied due to its wide range of biological activities, including anti-inflammatory, anti-viral, and anti-oxidant effects. As such, it has become an important chemical tool for scientists to study the molecular mechanisms of many diseases.
Scientific Research Applications
Wastewater Treatment and Environmental Impact
Treatment of Pesticide Industry Wastewater : Pesticide production generates wastewater containing a variety of toxic pollutants, including chlorophenols and related compounds. These substances can enter natural water sources if not adequately removed in wastewater treatment plants. Studies have shown that biological processes, such as membrane bioreactors and granular activated carbon, can remove 80-90% of these compounds, potentially creating high-quality effluent. This research emphasizes the importance of developing and evaluating effective wastewater treatment processes to mitigate the environmental impact of pesticide production (Goodwin et al., 2018).
Sorption and Environmental Fate
Sorption to Soil and Organic Matter : Research on the sorption of phenoxy herbicides, including compounds structurally related to chlorophenols, has compiled extensive data on soil-water distribution coefficients. This work helps understand how these compounds interact with different soil components, including organic matter and minerals. The findings suggest that soil organic matter and iron oxides are significant sorbents for these herbicides, which has implications for their environmental fate and mobility (Werner et al., 2012).
Environmental Contamination and Toxicity
Assessment of Organochlorine Compounds : An extensive review of the scientific data on chlorophenols' contamination in the aquatic environment evaluated their moderate toxic effects on mammalian and aquatic life. Although these compounds are biodegradable under certain conditions, their persistence can become moderate to high depending on environmental conditions, highlighting the need for continuous monitoring and assessment of their impact on aquatic ecosystems (Krijgsheld & Gen, 1986).
properties
IUPAC Name |
4-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-methylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-9-13(14(18)19)12(8-16(9)6-7-17)10-2-4-11(15)5-3-10/h2-5,8,17H,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDODJJXOIKBIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1CCO)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2537209.png)
![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxyquinolin-4-amine](/img/structure/B2537213.png)
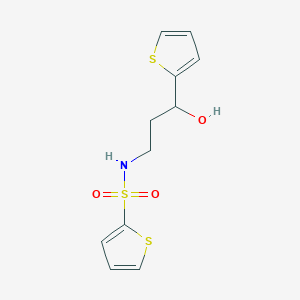
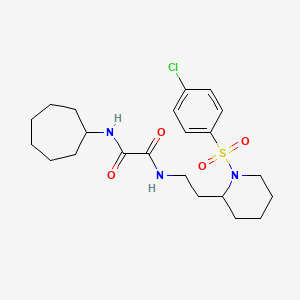
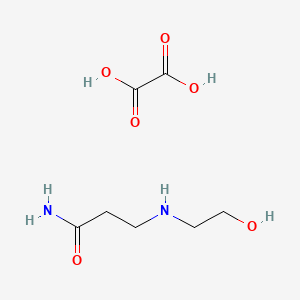
![3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide](/img/structure/B2537218.png)
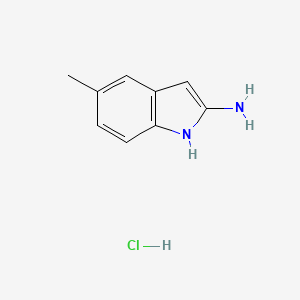
![methyl 4-((3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2537221.png)
